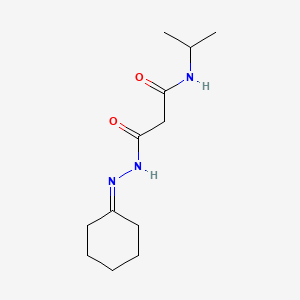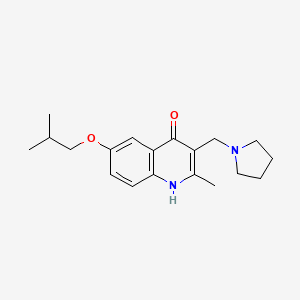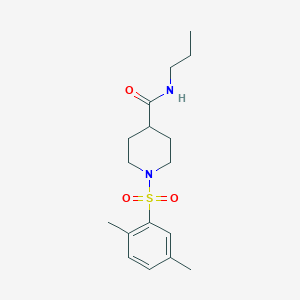
N'-(cyclohexylideneamino)-N-propan-2-ylpropanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(cyclohexylideneamino)-N-propan-2-ylpropanediamide is an organic compound characterized by the presence of a cyclohexylideneamino group and a propanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(cyclohexylideneamino)-N-propan-2-ylpropanediamide typically involves the reaction of cyclohexanone with isopropylamine and propanediamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N’-(cyclohexylideneamino)-N-propan-2-ylpropanediamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(cyclohexylideneamino)-N-propan-2-ylpropanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(cyclohexylideneamino)-N-propan-2-ylpropanediamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of N’-(cyclohexylideneamino)-N-propan-2-ylpropanediamide depend on the specific reaction and conditions. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted compounds.
Scientific Research Applications
N’-(cyclohexylideneamino)-N-propan-2-ylpropanediamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(cyclohexylideneamino)-N-propan-2-ylpropanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(cyclohexylideneamino)-N-propan-2-ylpropanediamide include:
- N-(cyclohexylideneamino)acetamide
- N-(cyclohexylideneamino)benzamide
- N-(cyclohexylideneamino)butyramide
Uniqueness
N’-(cyclohexylideneamino)-N-propan-2-ylpropanediamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexylideneamino group and a propanediamide moiety sets it apart from other similar compounds, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N'-(cyclohexylideneamino)-N-propan-2-ylpropanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-9(2)13-11(16)8-12(17)15-14-10-6-4-3-5-7-10/h9H,3-8H2,1-2H3,(H,13,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBBLIKFLHXCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC(=O)NN=C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B4943510.png)
![N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylacetamide](/img/structure/B4943511.png)
![(5Z)-3-(3-methylphenyl)-5-[[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4943512.png)

![9-[2-(4-Bromophenoxy)ethyl]carbazole](/img/structure/B4943520.png)


![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide](/img/structure/B4943560.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4943568.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4943571.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4943582.png)
![ethyl 2-{[2-(4-ethyl-1-piperazinyl)-5-nitrobenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4943599.png)
![N-[(4-fluorophenyl)methyl]-3-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]propanamide](/img/structure/B4943607.png)

